molecular formula C8H5F B014334 1-Ethynyl-4-fluorobenzene CAS No. 766-98-3

1-Ethynyl-4-fluorobenzene

Cat. No.: B014334
CAS No.: 766-98-3
M. Wt: 120.12 g/mol
InChI Key: QXSWHQGIEKUBAS-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluorobenzene (pFAB) is a fluorobenzene derivative. Trianionic pincer alkylidyne complex catalyzed polymerization of this compound has been reported. The surface of the iodophenyl-terminated organic monolayers has been modified by Sonogashira coupling of the iodophenyl groups found on the surface with pFAB. Dimerization catalyzed by Y[N(TMS)2]3 and 4-chloroaniline gave exclusive formation of one of three possible enediynes in excellent yield.

Scientific Research Applications

  • Electrochemical Fluorination of Aromatic Compounds : It is used in the electrochemical fluorination of chlorobenzene, yielding products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene (Momota, K., Horio, H., Kato, K., Morita, M., & Matsuda, Y., 1995). It is also used in the fluorination of toluene, monofluoromethylbenzene, and difluoromethylbenzene (Momota, K., Mukai, K., Kato, K., & Morita, M., 1998).

  • Weak Acceptor Capabilities Study : Researchers utilize 1-Ethynyl-4-fluorobenzene to evaluate the weak acceptor capabilities of the C-F group in fluorobenzenes (Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G., 1998).

  • Synthesis of Oligonucleotides : This chemical is used in the synthesis of oligonucleotides that contain higher melting points compared to those with difluorotoluene (Griesang, N., & Richert, C., 2002).

  • Design of OFF-ON Fluorescent Thiol Probes : It plays a role in designing OFF-ON fluorescent thiol probes which can switch between dark and emissive states (Ji, S., Yang, J., Yang, Q., Liu, S., Chen, M., & Zhao, J., 2009).

  • Photoelectron Diffraction Studies : this compound is significant in photoelectron diffraction for studying the structure of polyatomic gas-phase molecules with femtosecond temporal and sub-Angstrom spatial resolution (Boll, R., Ullrich, J., & Jochim, S., 2014).

  • Organometallic Chemistry and Catalysis : It serves as a versatile solvent in organometallic chemistry and transition-metal-based catalysis (Pike, S., Crimmin, M. R., & Chaplin, A. B., 2017).

  • Acid Catalytic Centers : This compound can act as acid catalytic centers for acetalization and esterification in low-molecular-weight alkynes (Sekerová, L., Vyskočilová, E., Červený, L., & Sedláček, J., 2019).

Safety and Hazards

1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .

Mechanism of Action

, also known as 4-Fluorophenylacetylene , is an organic compound with the molecular formula C8H5F . Here is a comprehensive overview of its mechanism of action:

Target of Action

It’s known that this compound is used in the synthesis of aryl acetylenes , suggesting that it may interact with various haloarenes in the presence of certain catalysts.

Mode of Action

1-Ethynyl-4-fluorobenzene participates in Sonogashira type cross-coupling reactions with various haloarenes . This reaction is catalyzed by a bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst . The compound’s ethynyl group (C≡CH) is likely involved in these reactions, forming new carbon-carbon bonds with the haloarenes.

Biochemical Pathways

Aryl acetylenes are used in various chemical industries, including the production of liquid crystals .

Pharmacokinetics

It’s a solid at room temperature with a melting point of 26-27°C and a boiling point of 55-56°C at 40 mmHg . Its density is 1.048 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

Its use in the synthesis of aryl acetylenes and liquid crystals suggests it contributes to the formation of these complex structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It should also be kept away from strong oxidizing agents and heavy metal powders .

Properties

IUPAC Name

1-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWHQGIEKUBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335017
Record name 1-Ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-98-3
Record name 1-Ethynyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12-Liter 3-neck round-bottom flask equipped with a nitrogen inlet, an overhead mechanical stirrer, was charged with 6 Liters of methanol, the 1-fluoro-4-(trimethylsilyl)ethynylbenzene (1432 g) prepared above, and 98 g of anhydrous potassium carbonate. Stirring was continued until no starting material was detected by gas chromatographic analysis (about 1 hour).
Quantity
1432 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1 Liter, round-bottom, three neck flask, a solution of 50 mL (0.51 Mol) ethynyltrimethylsilane, 1.5 g of palladium[II]acetate, 2.0 g of copper[I] iodide, 3.0 g of triphenylphosphine and 58 mL (0.52 Mol) of 4-bromofluorobenzene in 500 mL of de-aerated triethylamine were heated to 80° C. with stirring under an argon blanket for 2 hr. A white precipitate started to form after approximately 30 min. The reaction mixture was then cooled to 50° C. and stirred for an additional 2 h and then allowed to cool to room temperature with stirring overnight. The orange reaction mixture was filtered and a white precipitate of triethylamine hydrobromide was removed. The filtrate was concentrated by removal of the solvent. The residue was dissolved in 200 mL of dichloromethane and the resulting solution washed with water (3×150 mL), 5% HCl (3×150 mL), saturated sodium bicarbonate solution (3×150 mL), brine and then dried over sodium sulfate. After removal of the solvent, a clear oil was obtained 42.3 g (93%). The clear oil was further purified by dissolving the oil in 200 mL of methanol, to which 2 g of potassium carbonate was added with stirring. The stirring was continued overnight at ambient temperature. Upon distillation, 22.8 g, (0.19 Mol, 82%) of 1-ethynyl-4-fluorobenzene was obtained as a clear colorless liquid.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium[II]acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Referring to FIG. 1, advantageous synthetic routes for the formation of both bis(4-fluorophenyl)ethyne (BFPE) and 4,4'-bis(4-fluorophenylethynyl)benzene (BFPEB) are shown in accordance with embodiments of the present invention. For example, in synthetic route `A1` of FIG. 1, BFPE is prepared by coupling commercially available 4-bromofluorobenzene with ethynyltrimethylsilane in the presence of an appropriate palladium[0] catalyst in triethylamine (TEA). A reaction vessel is charged with the reagents, catalyst and solvent and heated in an inert atmosphere to approximately 80° C. for about 2 h with stirring. The reaction mixture is cooled to about 50° C. and stirred for about an additional 2 h. Heating is stopped and the reaction mixture allowed to cool to ambient, with stirring continued for about an additional 24 h. An intermediate is obtained and desilylated with a weak base to form 1-ethynyl-4-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,4'-bis(4-fluorophenylethynyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
palladium[0]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-fluorobenzene
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1-Ethynyl-4-fluorobenzene
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Customer
Q & A

A: 4-Fluorophenylacetylene's interactions are primarily driven by its π-electron density of the acetylenic C≡C bond and the fluorine atom. Studies show it forms complexes with various molecules like ammonia, water, and alcohols. [, , , ] These interactions often result in cyclic structures stabilized by hydrogen bonds. [, , , ] For instance, with ammonia, 4-fluorophenylacetylene forms a complex involving N-H···π and C-H···N hydrogen bonds, where the π-electron density acts as an acceptor to the N-H group of ammonia. []

A: 4-Fluorophenylacetylene, also known as 1-ethynyl-4-fluorobenzene, has the molecular formula C8H5F. [] While the exact molecular weight isn't specified in these papers, it can be calculated as 120.12 g/mol. Spectroscopic data, particularly microwave spectra, have been used to determine its structure. [] IR-UV double resonance spectroscopy has been instrumental in studying its vibrational modes in detail. []

A: 4-Fluorophenylacetylene serves as a valuable monomer in polymerization reactions, yielding substituted polyvinylenes. [, ] Its compatibility with various catalysts and reaction conditions highlights its versatility in polymer chemistry. [, ]

ANone: While 4-fluorophenylacetylene is primarily used as a substrate, its unique structure makes it a promising candidate for designing novel catalysts. Its ability to form various intermolecular interactions suggests potential catalytic applications in reactions involving similar interactions.

A: Density Functional Theory (DFT) calculations have been crucial in understanding the interaction energies, geometries, and spectroscopic properties of 4-fluorophenylacetylene complexes. [, ] These calculations complement experimental findings and offer insights into the nature of intermolecular interactions.

A: Comparing 4-fluorophenylacetylene with other fluorophenylacetylene isomers (2-fluoro and 3-fluoro) reveals that the position of the fluorine atom significantly influences the intermolecular interactions and consequently its reactivity. [, , , ] For example, while all three isomers form cyclic complexes with water, the interaction strength and the formation of additional complexes vary depending on the fluorine position. []

A: While the provided papers don't delve into specific formulation strategies, they highlight the use of 4-fluorophenylacetylene in various solvents and reaction conditions, suggesting its stability under those circumstances. [, , , ]

A: Other phenylacetylene derivatives, including those with different substituents or fluorine atom positions, can be considered as alternatives. [, , , ] The choice depends on the specific application and desired properties. For example, in polymerization reactions, the choice of monomer influences the final polymer's properties. [, ]

A: Advanced spectroscopic techniques like IR-UV double resonance spectroscopy [, , , ] are essential for characterizing 4-fluorophenylacetylene and its complexes. Access to computational resources for DFT calculations [, ] is crucial for theoretical investigations. Additionally, standard synthetic chemistry equipment and analytical tools are necessary for synthesis and characterization.

A: The provided papers showcase the evolution of research on 4-fluorophenylacetylene, from early spectroscopic studies [] to investigations of its complex formation and polymerization capabilities. [, , , ] Further research will likely uncover more about its potential applications and contribute to a more comprehensive understanding of this molecule.

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